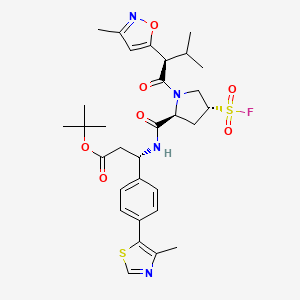

Vhl-SF2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C31H39FN4O7S2 |

|---|---|

Peso molecular |

662.8 g/mol |

Nombre IUPAC |

tert-butyl (3S)-3-[[(2S,4R)-4-fluorosulfonyl-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoate |

InChI |

InChI=1S/C31H39FN4O7S2/c1-17(2)27(25-12-18(3)35-43-25)30(39)36-15-22(45(32,40)41)13-24(36)29(38)34-23(14-26(37)42-31(5,6)7)20-8-10-21(11-9-20)28-19(4)33-16-44-28/h8-12,16-17,22-24,27H,13-15H2,1-7H3,(H,34,38)/t22-,23+,24+,27-/m1/s1 |

Clave InChI |

DCGHVFWQHHOLKF-PSELDJGJSA-N |

SMILES isomérico |

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)OC(C)(C)C)C3=CC=C(C=C3)C4=C(N=CS4)C)S(=O)(=O)F |

SMILES canónico |

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)OC(C)(C)C)C3=CC=C(C=C3)C4=C(N=CS4)C)S(=O)(=O)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of VHL Ligands, Featuring VH032

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding affinity of small molecule ligands to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a specific focus on the well-characterized ligand, VH032. It includes quantitative binding data, comprehensive experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The von Hippel-Lindau (VHL) protein is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, a key regulator in the cellular oxygen sensing pathway.[1][2][3] This complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1, targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][4] The interaction between VHL and a hydroxylated proline residue on HIF-1α is a critical event in this process. Small molecule ligands that mimic this hydroxyproline (B1673980) interaction can disrupt the VHL:HIF-1α binding, leading to the stabilization of HIF-1α and the activation of the hypoxic response. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to recruit VHL to a target protein to induce its degradation. Understanding the binding affinity of these ligands to VHL is fundamental for the development of effective PROTACs and other therapeutics targeting the hypoxia signaling pathway.

Quantitative Binding Affinity of VH032 to VHL

VH032 is a potent and selective ligand that binds to the VHL E3 ligase and disrupts the VHL:HIF-1α interaction. Its binding affinity has been characterized by multiple biophysical methods. The data below summarizes the key quantitative measurements for the binding of VH032 to the VHL-ElonginB-ElonginC (VBC) complex.

| Ligand | Target Protein | Binding Constant (Kd) | Method(s) Used | Reference(s) |

| VH032 | VHL-ElonginB-ElonginC (VBC) | 185 nM | Isothermal Titration Calorimetry (ITC) |

Signaling Pathway

The VHL E3 ligase complex is a central component of the cellular response to changes in oxygen levels. The following diagram illustrates the canonical VHL signaling pathway leading to the degradation of HIF-1α.

Experimental Protocols

The binding affinity of ligands like VH032 to VHL is commonly determined using biophysical assays such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP).

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (e.g., VH032) is titrated into a solution containing the protein (VBC complex) in the sample cell of a calorimeter. The binding reaction results in a heat change that is measured relative to a reference cell.

Methodology:

-

Protein Preparation: The VHL-ElonginB-ElonginC (VBC) complex is expressed and purified. The final protein solution is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

Ligand Preparation: VH032 is dissolved in the final dialysis buffer to minimize buffer mismatch effects.

-

Concentrations: The protein concentration in the cell is typically in the range of 10-50 µM, while the ligand concentration in the syringe is 10-20 times higher.

-

Titration: An initial small injection (e.g., 0.5 µL) is made to remove artifacts from the syringe, followed by a series of injections (e.g., 20-30 injections of 1.5-2.5 µL) with sufficient spacing to allow the signal to return to baseline.

-

Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and stoichiometry.

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule upon binding to a larger partner. It is often used in a competition format to determine the affinity of unlabeled ligands.

Principle: A fluorescently labeled peptide derived from HIF-1α (tracer) that binds to VHL will have a high polarization value because its rotation is slowed by the large VBC complex. An unlabeled ligand (e.g., VH032) will compete with the tracer for binding to VHL, displacing it and causing a decrease in the polarization signal.

Methodology:

-

Reagents:

-

Purified VBC protein complex.

-

Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD).

-

Unlabeled competitor ligand (VH032).

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

-

-

Assay Setup:

-

A fixed concentration of VBC complex and the fluorescent tracer are added to the wells of a microplate. The concentrations are chosen based on the Kd of the tracer to VBC, typically with the protein at a concentration close to the Kd and the tracer at a low nanomolar concentration.

-

A serial dilution of the competitor ligand (VH032) is added to the wells.

-

Control wells include: tracer only (minimum polarization) and tracer + VBC complex (maximum polarization).

-

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

-

Measurement: The fluorescence polarization is read using a plate reader equipped with appropriate filters for the fluorophore.

-

Data Analysis: The polarization values are plotted against the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the tracer. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical Fluorescence Polarization (FP) competition assay.

Conclusion

The development of potent and selective small molecule ligands for the VHL E3 ligase is a cornerstone of targeted protein degradation technologies. A thorough understanding and accurate quantification of the binding affinity, as exemplified by VH032, are critical for the design and optimization of novel therapeutics. The methodologies outlined in this guide, including ITC and FP, represent standard approaches for characterizing these crucial molecular interactions, providing the quantitative data necessary to advance drug discovery programs.

References

- 1. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

Vhl-SF2 as a Von Hippel-Lindau Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Von Hippel-Lindau (VHL) protein is a critical component of the cellular machinery for protein degradation, functioning as the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex.[1][2] This complex targets proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] A key substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-α), a transcription factor that plays a central role in the cellular response to low oxygen levels.[3] The dysregulation of the VHL/HIF pathway is implicated in various diseases, most notably in Von Hippel-Lindau disease and clear cell renal cell carcinoma (ccRCC).

In recent years, the targeted degradation of proteins has emerged as a powerful therapeutic modality, largely driven by the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and degradation. The development of potent and specific ligands for E3 ligases is therefore of paramount importance. Vhl-SF2 is a novel, second-generation covalent ligand for VHL, designed for incorporation into PROTACs. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, binding data, and the experimental protocols used for its characterization.

This compound: A Covalent VHL Ligand

This compound was developed through a structure-guided design approach, drawing inspiration from the well-established VHL ligand, VH032. The design of this compound aimed to improve upon existing ligands by incorporating a sulfonyl fluoride (B91410) warhead capable of forming a covalent bond with Serine 110 (Ser110) in the HIF-α binding site of VHL. This covalent modification offers the potential for prolonged target engagement and improved pharmacokinetic and pharmacodynamic properties in resulting PROTACs.

The design of this compound involved replacing the tert-leucine moiety of a precursor with a methyl isoxazole (B147169) and relocating the ligation vector to the benzylic position. This strategic modification was predicted to allow this compound to covalently bind to Ser110 while preserving many of the non-covalent interactions observed with VH032.

Quantitative Data: this compound Binding and PROTAC Efficacy

The interaction of this compound with the VHL complex and the efficacy of this compound-based PROTACs have been quantitatively assessed through various biochemical and cellular assays.

| Ligand/PROTAC | Assay Type | Measurement | Value (μM) | Cell Line | Notes |

| This compound | Fluorescence Polarization (FP) | IC₅₀ | 35 | - | Inhibition of VCB and FAM-conjugated HIF1α-derived peptide interaction. |

| This compound | NanoBRET Target Engagement | IC₅₀ | 35 | HEK293 | Inhibition of VHL-NanoLuc and tracer ligand interaction. |

| VH032 | NanoBRET Target Engagement | IC₅₀ | 0.5 | HEK293 | Comparator non-covalent VHL ligand. |

| BRD-SF2 | BRD4 HiBiT Assay | DC₅₀ | 17.2 | - | Unoptimized PROTAC incorporating this compound. |

| Dₘₐₓ | 60% | - | At 18 hours incubation. | ||

| AR-VHL-SF2 | AR HiBiT Assay | DC₅₀ | 0.527 | LNCaP | PROTAC incorporating this compound. |

| Dₘₐₓ | 54% | LNCaP | |||

| AR2-VHL-SF2 | AR HiBiT Assay | DC₅₀ | 0.212 | LNCaP | PROTAC incorporating this compound. |

| Dₘₐₓ | 59% | LNCaP |

Signaling Pathway and Mechanism of Action

The canonical VHL-HIF signaling pathway is a cornerstone of cellular oxygen sensing. Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, PHD enzymes are inactive, leading to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β (ARNT), and activates the transcription of genes involved in angiogenesis, cell proliferation, and metabolism.

This compound, as a VHL ligand, directly engages the VHL protein. When incorporated into a PROTAC, it serves to recruit the VHL E3 ligase complex to a specific protein of interest, thereby inducing its ubiquitination and degradation, irrespective of the cellular oxygen status.

Experimental Protocols

Fluorescence Polarization (FP) Assay for this compound Binding

This assay quantitatively measures the ability of this compound to inhibit the interaction between the VHL-ElonginB-ElonginC (VCB) complex and a fluorescently labeled HIF-1α-derived peptide.

Methodology:

-

Reagents and Materials:

-

Purified VCB complex.

-

FAM-conjugated HIF-1α-derived peptide (fluorescent tracer).

-

This compound compound series.

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl).

-

384-well, non-binding black plates.

-

Fluorescence polarization plate reader.

-

-

Procedure: a. Prepare a dilution series of this compound in assay buffer. b. In a 384-well plate, add the VCB complex and the this compound dilutions. c. Incubate for a defined period (e.g., 2 hours) at room temperature to allow for covalent bond formation. d. Add the FAM-conjugated HIF-1α peptide to each well. e. Incubate for a further 30 minutes at room temperature. f. Measure fluorescence polarization on a plate reader with appropriate excitation and emission filters for FAM. g. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the engagement of this compound with VHL protein inside cells.

Methodology:

-

Reagents and Materials:

-

HEK293 cells.

-

VHL-NanoLuc® fusion vector.

-

NanoBRET™ VHL tracer ligand.

-

This compound and VH032 compounds.

-

Opti-MEM® I Reduced Serum Medium.

-

Digitonin.

-

White, non-binding surface 96-well plates.

-

Luminometer capable of measuring dual-filtered luminescence.

-

-

Procedure: a. Transfect HEK293 cells with the VHL-NanoLuc® fusion vector. b. Seed the transfected cells into a 96-well plate and incubate overnight. c. Prepare serial dilutions of this compound and the control compound (VH032). d. Add the compound dilutions to the cells. e. Add the NanoBRET™ VHL tracer ligand and digitonin. f. Incubate for a short period (e.g., 5 minutes). g. Measure the donor (460 nm) and acceptor (610 nm) luminescence signals. h. Calculate the NanoBRET™ ratio and determine the IC₅₀ value from the dose-response curve.

Competition Pull-Down Assay from Live Cells

This assay confirms the covalent modification of VHL by this compound in a cellular context.

Methodology:

-

Reagents and Materials:

-

HEK293T cells.

-

This compound.

-

This compound-Biotin.

-

DMSO (vehicle control).

-

Cell lysis buffer.

-

Streptavidin beads.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against VHL and a loading control (e.g., GAPDH).

-

-

Procedure: a. Pre-treat HEK293T cells with varying concentrations of this compound or DMSO for 2 hours at 37°C. b. Lyse the cells. c. Treat the cell lysates with this compound-Biotin (e.g., 50 μM) for 2 hours at room temperature. d. Perform a pull-down using streptavidin beads to capture the biotinylated this compound bound to VHL. e. Wash the beads to remove non-specifically bound proteins. f. Elute the captured proteins from the beads. g. Resolve the proteins by SDS-PAGE and perform a Western blot to detect VHL and the loading control. h. A dose-dependent decrease in the VHL signal in the pull-down from cells pre-treated with this compound indicates competition and covalent engagement.

Conclusion

This compound represents a significant advancement in the development of VHL ligands for targeted protein degradation. Its covalent mechanism of action provides a durable and potent means of recruiting the VHL E3 ligase. The quantitative data and experimental protocols outlined in this guide demonstrate the robust characterization of this compound and its successful implementation in PROTACs for the degradation of clinically relevant targets such as BRD4 and the androgen receptor. This technical guide serves as a valuable resource for researchers in the field of targeted protein degradation, providing a solid foundation for the further development and application of this compound-based therapeutics.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Development of Vhl-Recruiting PROTACs for the Degradation of Splicing Factor 2 (SF2/SRSF1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[1][2] This technology offers a powerful alternative to traditional small-molecule inhibitors, particularly for targeting proteins previously considered "undruggable."[2][3] This guide focuses on the novel development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target Splicing Factor 2 (SF2), also known as Serine/Arginine-Rich Splicing Factor 1 (SRSF1).

SF2/SRSF1 is a well-documented proto-oncoprotein, frequently overexpressed in a multitude of cancers, including lung, colon, and breast cancer.[4] Its oncogenic activity stems from its role in regulating the alternative splicing of key genes involved in cell growth and survival, such as the tumor suppressor BIN1 and the kinases MNK2 and S6K1. By inducing the degradation of SF2, a Vhl-SF2 PROTAC could reverse these pro-tumorigenic splicing events, presenting a promising new avenue for cancer therapy.

This document provides a comprehensive technical overview of the core principles, signaling pathways, experimental workflows, and key methodologies required to design, synthesize, and validate a novel this compound PROTAC.

The this compound PROTAC: Mechanism of Action

A this compound PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the VHL E3 ligase, a ligand that binds to the target protein (SF2), and a chemical linker connecting the two. The fundamental mechanism involves the PROTAC acting as a molecular bridge to induce proximity between VHL and SF2. This proximity facilitates the formation of a ternary complex (VHL-PROTAC-SF2), leading to the poly-ubiquitination of SF2 by the E3 ligase complex. The ubiquitin-tagged SF2 is then recognized and degraded by the 26S proteasome, thereby eliminating the protein from the cell.

Oncogenic Signaling of Splicing Factor 2 (SF2/SRSF1)

SF2/SRSF1 overexpression disrupts normal cellular processes by altering the alternative splicing of numerous pre-mRNAs. This leads to the production of protein isoforms that promote cell survival and proliferation. A key pathway activated by SF2 is the mTORC1 signaling cascade, which it can activate independently of the canonical PI3K/Akt pathway. This activation contributes significantly to its transforming activity. A this compound PROTAC aims to abolish these downstream effects by eliminating the SF2 protein itself.

This compound PROTAC Development Workflow

The development of a potent and selective this compound PROTAC follows a structured, iterative process. The workflow begins with the design and synthesis of a library of PROTAC molecules, followed by a cascade of biochemical, cellular, and mechanistic assays to identify and optimize lead candidates.

Quantitative Data & Characterization

The efficacy of a PROTAC is defined by several key quantitative parameters. The tables below present hypothetical yet representative data for a candidate this compound PROTAC, based on values observed for other VHL-recruiting PROTACs.

Table 1: Biochemical Binding Affinities

This table summarizes the binding affinities of the PROTAC for its individual targets and the cooperativity of ternary complex formation.

| Compound | Target | Assay Type | Binding Affinity (KD or Ki, nM) |

| VHL Ligand (e.g., VH298) | VHL | ITC | 150 |

| SF2 Ligand | SF2 | FP | 250 |

| This compound-PROTAC-01 | VHL | SPR | 180 |

| This compound-PROTAC-01 | SF2 | SPR | 300 |

| Ternary Complex | VHL-PROTAC-SF2 | FP | α ≈ 5 (Positive Cooperativity) |

ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; SPR: Surface Plasmon Resonance.

Table 2: Cellular Degradation Performance

This table details the cellular potency and efficacy of the PROTAC in a relevant cancer cell line (e.g., NCI-H1568 Lung Cancer).

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |

| This compound-PROTAC-01 | NCI-H1568 | 25 | >90% | 18 |

| This compound-PROTAC-02 | NCI-H1568 | 5 | 77% | 4 |

| This compound-PROTAC-01 | RKO | 50 | >85% | 18 |

DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of protein degradation.

Key Experimental Protocols

Detailed and robust experimental protocols are critical for the successful evaluation of PROTAC candidates.

Protocol: Western Blot for SF2 Degradation

Objective: To quantify the reduction in SF2 protein levels following PROTAC treatment.

-

Cell Culture & Treatment: Seed cancer cells (e.g., NCI-H1568) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 18, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane) and separate proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against SF2/SRSF1 (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection & Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize SF2 band intensity to the loading control and express as a percentage relative to the vehicle-treated control.

Protocol: Fluorescence Polarization (FP) Binding Assay

Objective: To measure the binding affinity of the PROTAC to its target proteins.

-

Reagents & Preparation:

-

Purified recombinant VHL and SF2 proteins.

-

A fluorescently labeled tracer that binds to the target of interest (e.g., a fluorescently tagged VHL ligand).

-

Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).

-

-

Assay Setup (Competition Format):

-

In a 384-well black plate, add a fixed concentration of the target protein (e.g., VHL) and the fluorescent tracer. The concentration should be optimized to yield a stable and robust FP signal.

-

Add serial dilutions of the unlabeled competitor (the this compound PROTAC).

-

Include controls for baseline (buffer + tracer) and maximum polarization (buffer + tracer + protein).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium. Protect from light.

-

Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the competitor concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50, which can then be converted to a Ki value.

Protocol: Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the this compound PROTAC on cancer cells.

-

Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the this compound PROTAC.

-

Incubation: Incubate the cells for a prolonged period, typically 72 hours, under standard cell culture conditions.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability (%) against the log of PROTAC concentration to determine the EC50 (half-maximal effective concentration).

Conclusion and Future Directions

The development of a this compound PROTAC presents a highly innovative and targeted strategy for cancer therapy. By leveraging the well-established VHL E3 ligase and targeting the oncogenic splicing factor SF2, this approach has the potential to overcome the limitations of conventional inhibitors and address previously undruggable targets. The successful degradation of SF2 could lead to the restoration of normal splicing patterns for critical tumor suppressors and cell cycle regulators, offering a powerful new therapeutic avenue. Future work will focus on optimizing the linker chemistry to enhance ternary complex formation, improving cell permeability and oral bioavailability, and conducting in vivo studies to validate the therapeutic efficacy and safety of lead candidates.

References

- 1. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC technology [en.zybiopharma.com]

- 4. The gene encoding the splicing factor SF2/ASF is a proto-oncogene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Covalent Inhibitors of the VHL E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of covalent inhibitors targeting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical regulator of the hypoxia-inducible factor (HIF) signaling pathway. The development of these inhibitors, particularly those forming a covalent bond with specific residues on the VHL protein, represents a significant advancement in the field of targeted protein degradation and offers novel therapeutic opportunities. This document details the mechanism of action, key chemical matter, quantitative biochemical data, and detailed experimental protocols for the characterization of these covalent VHL inhibitors.

Introduction to VHL E3 Ligase and Covalent Inhibition

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, which also comprises Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of HIF (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][3] The dysregulation of the VHL/HIF pathway is implicated in various cancers, making VHL a compelling target for therapeutic intervention.[3]

Covalent inhibitors offer distinct advantages over their non-covalent counterparts, including prolonged target engagement, increased biochemical efficiency, and the potential to overcome high substrate concentrations. In the context of VHL, covalent ligands have been developed to target key nucleophilic residues within the HIF-1α binding site, thereby irreversibly blocking its natural function.

Covalent Inhibitor Scaffolds and Mechanism of Action

Sulfonyl Fluoride-Based Inhibitors Targeting Serine 110

A predominant class of covalent VHL inhibitors utilizes a sulfonyl fluoride (B91410) electrophile to target the serine 110 (Ser110) residue within the HIF-1α binding pocket. This approach replaces the canonical hydroxyproline (B1673980) motif found in traditional VHL ligands.

Key Molecules:

-

VHL-SF1: An initial proof-of-concept molecule designed to replace the hydroxyl group of a known VHL binder with a sulfonyl fluoride.

-

VHL-SF2: An optimized second-generation inhibitor with improved potency, achieved through structure-guided design and modification of peripheral groups to enhance non-covalent interactions with VHL.

The covalent modification of Ser110 by these sulfonyl fluoride-containing compounds effectively and irreversibly occupies the HIF-1α binding site, preventing the recruitment and subsequent degradation of HIF-1α.

Allosteric Covalent Inhibitors Targeting Cysteine 77

A distinct class of covalent VHL inhibitors has been developed to target an allosteric site, specifically the cysteine 77 (Cys77) residue. These molecules do not compete with HIF-1α for binding and thus offer a different modality for modulating VHL function.

Mechanism of Action:

These inhibitors utilize an electrophilic warhead to form a covalent bond with the thiol group of Cys77. While not directly blocking the HIF-1α binding site, this covalent modification can allosterically modulate the conformation and function of the VHL protein.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described covalent VHL inhibitors and their derived Proteolysis Targeting Chimeras (PROTACs).

| Compound | Target | Assay | Value | Reference |

| VHL-SF1 | VHL | NanoBRET IC50 | >100 µM | |

| This compound | VHL | NanoBRET IC50 | 35 µM | |

| VH032 (non-covalent) | VHL | NanoBRET IC50 | 0.5 µM | |

| VHL-SF1-Biotin | VHL | % VHL Modification (10 µM, 2h) | 32% | |

| This compound-Biotin | VHL | % VHL Modification (10 µM, 2h) | 44% |

Table 1: Cellular Target Engagement and Biochemical Modification of Covalent VHL Ligands.

| PROTAC | Target | DC50 | Dmax | Incubation Time | Cell Line | Reference |

| BRD-SF2 | BRD4 | 17.2 µM | 60% | 18 h | HEK293 HiBiT-BRD4 | |

| AR-VHL-SF2 | AR | 0.527 µM | 54% | 18 h | LNCaP AR-HiBiT | |

| AR2-VHL-SF2 | AR | 0.212 µM | 59% | 18 h | LNCaP AR-HiBiT |

Table 2: Degradation Potency of PROTACs Utilizing Covalent VHL Ligands.

Signaling and Experimental Workflow Diagrams

VHL E3 Ligase Signaling Pathway

References

- 1. Discovery of a Series of Covalent Ligands That Bind to Cys77 of the Von Hippel-Lindau Tumor Suppressor Protein (VHL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of a Series of Covalent Ligands That Bind to Cys77 of the Von HippelâLindau Tumor Suppressor Protein (VHL) - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

Vhl-SF2 discovery and initial characterization

An In-Depth Technical Guide to the VHL Ligand, VHL-SF2

Introduction

This compound is a synthetic, covalent Von Hippel-Lindau (VHL) E3 ligase ligand developed for use in Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound, a sulfonyl fluoride-based electrophile, is designed to covalently bind to the VHL protein. Its initial characterization and application in PROTACs were detailed in a 2024 publication in the Journal of Medicinal Chemistry titled "Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs".[1][2][3] This guide provides a comprehensive overview of the initial characterization of this compound, including its biochemical properties, the experimental protocols used for its validation, and its mechanism of action.

Quantitative Data Summary

The initial characterization of this compound yielded key quantitative metrics that demonstrate its engagement with VHL and its efficacy when incorporated into a PROTAC.

| Assay | Metric | Value | Conditions | Reference |

| Fluorescence Polarization (FP) Assay | Apparent IC50 | 35 μM | 2-hour incubation | [2] |

| Intact LC-MS Analysis | VHL Labeling | 65% | 24-hour incubation | |

| Streptavidin Shift Assay | VHL Modification | 44% | 2-hour incubation with this compound-Biotin (10 μM) | |

| BRD4 HiBiT Degradation Assay | DC50 (BRD-SF2 PROTAC) | 17.2 μM | 18-hour incubation | |

| BRD4 HiBiT Degradation Assay | Dmax (BRD-SF2 PROTAC) | 60% | 18-hour incubation |

Signaling Pathway and Mechanism of Action

This compound functions by interacting with the VHL protein, a key component of the VCB-CUL2 E3 ubiquitin ligase complex. This complex is a crucial part of the cellular machinery for protein degradation. The primary natural substrate of the VHL complex is the alpha subunit of Hypoxia-Inducible Factor (HIF-α). In normoxic conditions, VHL recognizes and binds to hydroxylated HIF-α, leading to its ubiquitination and proteasomal degradation. By acting as a VHL ligand, this compound can be incorporated into PROTACs to hijack this natural degradation pathway and direct it towards new proteins of interest.

The following diagram illustrates the general mechanism of a PROTAC utilizing a VHL ligand like this compound.

Detailed Experimental Protocols

The following protocols were key to the initial characterization of this compound.

VHL Reactivity Mass Spectrometry

This assay was used to confirm the covalent binding and labeling of the VHL protein by this compound.

-

Reagents: this compound (100 μM Final), DMSO (2% Final), VCB protein complex (1 μM), Buffer (pH 7.5, 25 mM HEPES, 150 mM NaCl).

-

Procedure:

-

Combine this compound or DMSO with the VCB protein complex in the specified buffer.

-

Incubate the mixture at room temperature for 24 hours.

-

Centrifuge the plate at 1000 rpm for 1 minute.

-

Subject the supernatant to intact-protein Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to detect the mass shift corresponding to covalent modification of VHL.

-

Gel-Based Competition Pull-Down Assay

This experiment demonstrates that this compound engages with VHL in a cellular context.

-

Cell Line: HEK293T cells.

-

Reagents: this compound (various concentrations), this compound-Biotin (50 μM), DMSO, Lysis Buffer (0.5% NP-40), Streptavidin beads, SDS-PAGE reagents, antibodies for VHL and GAPDH (loading control).

-

Procedure:

-

Pre-treat HEK293T cells with varying concentrations of this compound or DMSO for 2 hours at 37°C.

-

Lyse the cells.

-

Treat the cell lysates with this compound-Biotin (50 μM) for 2 hours at room temperature.

-

Perform a pull-down of biotinylated proteins using streptavidin beads.

-

Elute the bound proteins from the beads.

-

Resolve the proteins by SDS-PAGE and perform a Western blot to visualize VHL and GAPDH levels. A dose-dependent decrease in the pulled-down VHL indicates successful competition by this compound.

-

BRD4 HiBiT Degradation Assay

This assay quantifies the degradation of a target protein (BRD4) induced by a this compound-based PROTAC (BRD-SF2).

-

Reagents: BRD-SF2 PROTAC, this compound (as a control), CellTiter-Glo assay reagents.

-

Procedure:

-

Treat cells engineered with a BRD4-HiBiT fusion with the BRD-SF2 PROTAC or this compound alone.

-

Incubate for a specified period (e.g., 18 hours).

-

Measure the remaining BRD4 levels using a HiBiT lytic detection system, which generates a luminescent signal proportional to the amount of HiBiT-tagged protein.

-

Assess cell viability in parallel using an assay like CellTiter-Glo to rule out cytotoxic effects.

-

Conclusion

This compound represents a significant development in the field of targeted protein degradation. As a covalent VHL ligand, it provides a robust anchor for the creation of potent and potentially more durable PROTACs. The initial characterization data confirms its ability to engage VHL both in vitro and in cells, and its successful incorporation into a PROTAC that effectively degrades BRD4 demonstrates its therapeutic potential. The methodologies outlined here provide a solid foundation for the further development and optimization of this compound-based degraders for various therapeutic targets.

References

The VHL/HIF Pathway in Cancer: A Technical Guide for Researchers

The von Hippel-Lindau (VHL)/Hypoxia-Inducible Factor (HIF) signaling pathway is a critical cellular oxygen sensing mechanism that is frequently dysregulated in cancer. Its central role in tumor growth, angiogenesis, and metabolism has made it a key target for novel cancer therapeutics. This technical guide provides an in-depth overview of the VHL/HIF pathway, detailed experimental protocols for its study, and a summary of quantitative data relevant to cancer researchers and drug development professionals.

Core Mechanism of the VHL/HIF Pathway

Under normal oxygen conditions (normoxia), the VHL protein (pVHL) acts as the substrate recognition component of an E3 ubiquitin ligase complex. This complex, which also includes elongin B, elongin C, cullin 2, and Rbx1, targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) for degradation.[1] This process is dependent on the hydroxylation of specific proline residues on HIF-α by prolyl hydroxylase domain (PHD) enzymes, which requires oxygen as a co-substrate.[1][2] Once hydroxylated, HIF-α is recognized by the β-domain of pVHL, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1]

In low oxygen conditions (hypoxia), PHD enzymes are inactive, preventing HIF-α hydroxylation. As a result, HIF-α is not recognized by pVHL and stabilizes. The stabilized HIF-α translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

Mutations in the VHL gene, commonly found in clear cell renal cell carcinoma (ccRCC) and other cancers, disrupt this regulatory mechanism. Loss of functional pVHL leads to the constitutive stabilization of HIF-α, even in the presence of oxygen, resulting in the continuous activation of HIF target genes that promote tumorigenesis.

HIF-Independent Functions of pVHL

While the regulation of HIF is a primary function of pVHL, emerging evidence highlights several HIF-independent roles that also contribute to its tumor suppressor activity. These functions are often disrupted by VHL mutations and are critical for maintaining cellular homeostasis.

-

Regulation of Extracellular Matrix (ECM): pVHL is essential for the proper assembly of an extracellular fibronectin matrix. It can directly bind to fibronectin and is required for its deposition, which in turn influences cell adhesion, migration, and vascular patterning.

-

Ciliary Function: pVHL localizes to the primary cilium and is required for its formation (ciliogenesis). It interacts with the Par3-Par6-aPKC polarity complex to orient microtubule growth, a crucial step in cilia assembly. Disruption of ciliogenesis is linked to cyst formation, a common feature of VHL disease.

-

Interaction with Jade-1: pVHL interacts with and stabilizes the Jade-1 protein. Jade-1, in turn, can inhibit the pro-survival AKT signaling pathway, suggesting another mechanism by which pVHL suppresses tumor growth.

Quantitative Data in VHL/HIF Pathway-Driven Cancers

The dysregulation of the VHL/HIF pathway is a hallmark of several cancers, most notably clear cell renal cell carcinoma (ccRCC). The following tables summarize key quantitative data related to VHL mutations, HIF expression, and the efficacy of targeted therapies.

Table 1: VHL Mutation Frequencies in Cancer

| Cancer Type | VHL Mutation Frequency | Reference(s) |

| Clear Cell Renal Cell Carcinoma (ccRCC) | 52.3% - 80% | |

| Papillary Renal Cell Carcinoma | 5.2% | |

| Chromophobe Renal Cell Carcinoma | 3.1% | |

| Pancreatic Neuroendocrine Tumors (in VHL disease) | Varies with VHL mutation type |

Table 2: HIF-1α and HIF-2α Expression in Human Tumors

| Cancer Type | HIF-1α Expression | HIF-2α Expression | Reference(s) | | :--- | :--- | :--- | | Clear Cell Renal Cell Carcinoma (ccRCC) | Nuclear expression associated with shorter survival | Nuclear expression associated with advanced T stage and tumor size | | | Breast Cancer | Overexpressed in tumor tissue | Correlates with distant recurrence and poor outcome | | | Ovarian Carcinoma | Nuclear expression observed | Nuclear expression observed | | | Pancreatic Carcinoma | Nuclear expression observed | Nuclear expression observed | | | Oral Squamous Cell Carcinoma | Positive staining in all cases, decreases with tumor grade | Higher expression than HIF-1α, nuclear in moderately/poorly differentiated | | | Papillary Thyroid Carcinoma | Significantly higher mRNA and protein levels in PTC | Significantly higher mRNA and protein levels in PTC | |

Table 3: Efficacy of Belzutifan (HIF-2α Inhibitor) in VHL Disease-Associated Tumors

| Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Time to Response | Reference(s) |

| Renal Cell Carcinoma (RCC) | 49% - 63.9% | 98% | 8.2 - 11.1 months | |

| Central Nervous System Hemangioblastomas | 30% - 44% | 90% | - | |

| Pancreatic Neuroendocrine Tumors (pNETs) | 90.9% | 100% | - | |

| Pancreatic Lesions (all) | 64% - 77% | - | - |

Table 4: IC50 Values of Selected HIF Pathway Inhibitors

| Compound | Target | Cell Line | IC50 (µM) | Reference(s) |

| Belzutifan (MK-6482) | HIF-2α | - | - | |

| PT2385 | HIF-2α | - | - | |

| LW6 | HIF-1α (promotes degradation) | - | - | |

| BAY 87-2243 | HIF-1α and HIF-2α (inhibits accumulation) | - | - | |

| Compound 1 | Not specified | HCT116 | 22.4 | |

| Compound 2 | Not specified | HCT116 | 0.34 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the VHL/HIF pathway.

Co-Immunoprecipitation of pVHL and HIF-1α

This protocol is for verifying the interaction between pVHL and HIF-1α in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors)

-

Protein A/G magnetic beads

-

Primary antibodies: anti-HIF-1α and anti-VHL

-

IgG control antibody

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture cells to near confluency. For hypoxia experiments, expose cells to 1% O₂ for 4-6 hours.

-

Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Scrape cells and transfer lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (whole-cell lysate) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Remove the beads and incubate the lysate with the primary antibody (anti-HIF-1α or anti-VHL) or IgG control overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with wash buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using the reciprocal primary antibody (e.g., blot with anti-VHL if you immunoprecipitated with anti-HIF-1α).

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of HIF-1α by the pVHL E3 ligase complex in a test tube.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)

-

Recombinant ubiquitin

-

Recombinant, purified pVHL complex (or cell extracts containing the complex)

-

In vitro translated and 35S-labeled HIF-1α substrate (or a fragment containing the oxygen-dependent degradation domain)

-

10x Ubiquitination buffer (e.g., 500 mM Tris pH 7.5, 50 mM MgCl₂, 10 mM DTT)

-

ATP solution (100 mM)

-

SDS-PAGE and autoradiography reagents

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

10x Ubiquitination buffer

-

ATP solution (final concentration ~1-2 mM)

-

Recombinant E1 and E2 enzymes

-

Recombinant ubiquitin

-

35S-labeled HIF-1α substrate

-

pVHL complex or cell extract

-

-

Bring the total reaction volume to 20-30 µL with nuclease-free water.

-

-

Incubation:

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the ubiquitinated HIF-1α as a ladder of higher molecular weight bands.

-

Chromatin Immunoprecipitation (ChIP)-qPCR for HIF-1 Target Genes

This protocol determines if HIF-1α directly binds to the promoter of a putative target gene (e.g., VEGF).

Materials:

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Anti-HIF-1α antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Quench with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with anti-HIF-1α antibody or IgG control overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and qPCR:

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers specific for the HRE in the VEGF promoter and a control region.

-

Calculate the enrichment of the VEGF promoter sequence in the HIF-1α immunoprecipitate relative to the IgG control.

-

Experimental and Logical Workflows

High-Throughput Screening for HIF Prolyl Hydroxylase (PHD) Inhibitors

This workflow outlines a strategy for identifying small molecule inhibitors of PHD enzymes, which would lead to HIF stabilization.

Workflow for Identification and Validation of Novel HIF-1 Target Genes

This workflow describes a combined computational and experimental approach to discover and validate new genes regulated by HIF-1.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing the Covalent VHL Ligand Vhl-SF2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely recruited ligases in PROTAC design.[2]

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs using Vhl-SF2 , a novel covalent ligand for VHL. Unlike traditional VHL ligands which bind non-covalently, this compound incorporates a sulfonyl fluoride (B91410) (SF) warhead that forms a covalent bond with Serine 110 in the VHL binding pocket.[2][3] This covalent engagement offers potential advantages for enhancing the duration of action and optimizing the pharmacokinetic and pharmacodynamic properties of PROTACs.

We will detail the synthesis of the this compound ligand and its subsequent incorporation into a PROTAC targeting the bromodomain-containing protein 4 (BRD4), referred to as BRD-SF2 . Furthermore, we provide comprehensive protocols for the cellular evaluation of these PROTACs, including protein degradation and cytotoxicity assays.

Signaling Pathway and Mechanism of Action

VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles. The covalent nature of this compound ensures a durable interaction with the VHL ligase, potentially enhancing the efficiency of this process.

Synthesis Protocols

The synthesis of a this compound based PROTAC involves two key stages: the multi-step synthesis of the this compound E3 ligase ligand bearing a linker attachment point, followed by the conjugation of this ligand to a POI-binding moiety. The following protocols are based on the synthesis of BRD-SF2.[2]

Part 1: Synthesis of this compound Ligand

The synthesis of this compound is an 11-step process. A detailed schematic is provided in the supplementary information of the reference publication.[4] Researchers should refer to "Scheme S3" in the supplementary materials of Shah et al., J. Med. Chem. 2024 for the specific reagents, conditions, and characterization data for each intermediate.[2][5]

Part 2: Synthesis of BRD-SF2 PROTAC

This final step involves the conjugation of the synthesized this compound ligand to a known BRD4 ligand via an amide bond formation.

Materials:

-

This compound amine precursor

-

BRD4 ligand with a carboxylic acid handle (e.g., a derivative of JQ1)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide), anhydrous

Protocol:

-

Dissolve the BRD4 ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

-

Add the this compound amine precursor (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase preparative HPLC to yield the final BRD-SF2 PROTAC.

-

Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.

Cellular Evaluation Protocols

Once synthesized, the this compound PROTAC must be evaluated for its ability to induce the degradation of the target protein in a cellular context.

Protocol 1: Target Protein Degradation Assay (HiBiT Lytic Assay)

This assay quantifies the amount of target protein remaining in cells after treatment with the PROTAC. It utilizes CRISPR/Cas9-engineered cell lines where the endogenous target protein is tagged with a small, 11-amino acid HiBiT peptide.

Materials:

-

HiBiT-tagged cell line (e.g., HEK293 HiBiT-BRD4)

-

Cell culture medium and supplements

-

Opaque-walled 96-well or 384-well plates

-

This compound PROTAC (e.g., BRD-SF2) and controls (e.g., this compound alone)

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed the HiBiT-tagged cells in opaque-walled multiwell plates at a predetermined optimal density. Incubate overnight (18-24 hours) at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Add the diluted compounds to the cells and incubate for the desired time (e.g., 18 hours).

-

Reagent Preparation: Equilibrate the Nano-Glo® HiBiT Lytic Buffer and LgBiT Protein to room temperature. Prepare the lytic detection reagent by mixing LgBiT protein and lytic substrate into the buffer according to the manufacturer's instructions.

-

Assay Measurement:

-

Equilibrate the cell plate to room temperature for approximately 30 minutes.

-

Add a volume of the prepared lytic detection reagent equal to the volume of the cell culture medium in each well.

-

Place the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-based luminometer.

-

-

Data Analysis: Normalize the luminescence signals to a vehicle control (e.g., DMSO) to determine the percentage of protein degradation. Plot the degradation percentage against the compound concentration and fit to a dose-response curve to calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay is performed in parallel to the degradation assay to ensure that the observed protein loss is due to targeted degradation and not general cytotoxicity.

Materials:

-

Cells and plates prepared and treated as in the degradation assay.

-

CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate as per the manufacturer's protocol. Allow the reagent to equilibrate to room temperature.

-

Assay Measurement:

-

Equilibrate the cell plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luminescent signals to a vehicle control to determine the percentage of cell viability.

Protocol 3: Mechanism of Action Confirmation

To confirm that protein degradation is occurring via the intended ubiquitin-proteasome pathway, co-treatment experiments with inhibitors are performed.

Procedure:

-

Follow the procedure for the Target Protein Degradation Assay (Protocol 1).

-

Prior to adding the PROTAC, pre-treat the cells for 1-2 hours with:

-

A proteasome inhibitor (e.g., Epoxomicin or MG132).

-

A neddylation inhibitor (e.g., MLN4924), which inhibits the activity of Cullin-RING E3 ligases.

-

-

After pre-treatment, add the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50).

-

Incubate for the standard duration and measure protein levels.

-

Expected Outcome: A rescue of protein degradation (i.e., significantly less degradation) in the presence of these inhibitors confirms that the PROTAC acts through the intended VHL-Cullin-proteasome pathway.

Quantitative Data Summary

The following table summarizes the degradation data for PROTACs synthesized using the this compound covalent ligand, as reported by Shah et al.[2][3]

| PROTAC Name | Target Protein | Cell Line | Incubation Time (h) | DC50 (µM) | Dmax (%) |

| BRD-SF2 | BRD4 | HEK293 (HiBiT-BRD4) | 18 | 17.2 | ~60 |

| AR-VHL-SF2 | Androgen Receptor (AR) | LNCaP (AR-HiBiT) | 18 | 0.527 | ~54 |

| AR2-VHL-SF2 | Androgen Receptor (AR) | LNCaP (AR-HiBiT) | 18 | 0.212 | ~59 |

Conclusion

The this compound ligand provides a novel tool for the development of covalent VHL-recruiting PROTACs. The protocols outlined in this document provide a comprehensive framework for the synthesis and cellular evaluation of these next-generation protein degraders. By following these methodologies, researchers can effectively characterize the degradation efficiency, potency, and mechanism of action of their this compound-based PROTACs, paving the way for the development of new therapeutics.

References

Application Note: Vhl-SF2 Protocol for In Vitro Ubiquitination Assay

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for an in vitro ubiquitination assay to investigate the potential ubiquitination of Splicing Factor 2 (SF2/SRSF1) by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This assay is crucial for researchers studying protein degradation pathways, exploring novel substrates for VHL, and developing therapeutics targeting these interactions.

Introduction

The von Hippel-Lindau (VHL) protein is the substrate recognition component of a multi-subunit Cullin-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[1] This complex, often referred to as the VCB-Cul2 complex, plays a critical role in cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factor (HIF) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1] Dysregulation of the VHL pathway is implicated in various cancers, most notably in clear cell renal cell carcinoma.[1][2]

Splicing Factor 2 (SF2), also known as Serine/Arginine-rich Splicing Factor 1 (SRSF1), is a key regulator of both constitutive and alternative pre-mRNA splicing.[3] Beyond its role in splicing, SRSF1 is involved in other aspects of mRNA metabolism, including mRNA stability and translation.[3][4] Recent studies have shown that SRSF1 protein levels can be regulated by ubiquitin-proteasome-mediated degradation, although the specific E3 ligase responsible in many contexts remains to be identified.[3][5]

This protocol outlines a method to determine if SF2 is a direct substrate of the VHL E3 ligase complex in a controlled in vitro environment. The assay involves the reconstitution of the ubiquitination cascade using purified components: ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), the purified VHL E3 ligase complex, and the putative substrate, SF2.

Signaling Pathway and Experimental Workflow

The ubiquitination process is a three-step enzymatic cascade. First, the E1 activating enzyme activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, the E3 ligase, in this case, the VHL complex, recognizes the specific substrate (hypothetically SF2) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. This process can be repeated to form a polyubiquitin (B1169507) chain, which typically targets the substrate for degradation by the proteasome.

The experimental workflow begins with the preparation of reaction mixtures containing the core components. The reaction is initiated by the addition of the VHL complex and incubated to allow for ubiquitination. The reaction is then stopped, and the products are analyzed by SDS-PAGE and Western blotting to detect the presence of higher molecular weight, ubiquitinated forms of SF2.

Materials and Reagents

Table 1: Reagents and Recommended Concentrations

| Component | Stock Concentration | Final Concentration in Reaction | Notes |

| Enzymes & Substrates | |||

| E1 Activating Enzyme (Human) | 1 µM | 50 - 100 nM | Use a reliable commercial source. |

| E2 Conjugating Enzyme (UbcH5a/b/c) | 10 µM | 0.2 - 0.5 µM | UbcH5 family members are commonly used with VHL. |

| VHL E3 Ligase Complex (recombinant) | 0.5 mg/mL | 100 - 400 ng per reaction | Purified, reconstituted complex of pVHL, Elongin B/C, Cul2, Rbx1. |

| SF2/SRSF1 Substrate (recombinant) | 1 mg/mL | 0.5 - 1 µg per reaction | Purified full-length protein, preferably with a tag (e.g., His, GST). |

| Ubiquitin (Human, recombinant) | 10 mg/mL | 5 - 10 µg per reaction | Can be untagged or tagged (e.g., HA, His). |

| Buffers & Solutions | |||

| Ubiquitination Reaction Buffer (10x) | See composition | 1x | 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT |

| ATP Solution | 100 mM | 2 - 5 mM | Prepare fresh from powder or use a certified solution. |

| SDS-PAGE Sample Buffer (4x) | N/A | 1x | For stopping the reaction and preparing samples for electrophoresis. |

| Antibodies for Western Blot | |||

| Primary Antibody: Anti-SF2/SRSF1 | 1 mg/mL | 1:1000 dilution | To detect the substrate protein. |

| Primary Antibody: Anti-Ubiquitin | 1 mg/mL | 1:1000 dilution | To confirm the presence of ubiquitin chains. |

| Secondary Antibody (HRP-conjugated) | 1 mg/mL | 1:5000 - 1:10000 dilution | Appropriate for the host species of the primary antibodies. |

Experimental Protocol

This protocol is designed for a standard 30 µL reaction volume. It is highly recommended to set up control reactions by omitting key components (e.g., -E1, -E3, -ATP) to ensure the observed ubiquitination is specific.

1. Preparation of Reaction Mixtures:

-

Thaw all enzymes, substrates, and ubiquitin on ice.

-

Prepare a master mix for the number of reactions to be performed, including a 10% excess to account for pipetting errors.

-

On ice, combine the following reagents in the order listed in Table 2 for a single 30 µL reaction. Prepare negative controls as indicated in Table 3.

Table 2: Standard Reaction Mixture

| Reagent | Volume for 30 µL Reaction |

| Nuclease-Free Water | Up to 30 µL |

| Ubiquitination Reaction Buffer (10x) | 3.0 µL |

| ATP Solution (100 mM) | 0.9 µL |

| E1 Activating Enzyme (1 µM) | 1.5 µL |

| E2 Conjugating Enzyme (10 µM) | 0.9 µL |

| Ubiquitin (10 mg/mL) | 1.0 µL |

| SF2/SRSF1 Substrate (1 mg/mL) | 1.0 µL |

| Initiate Reaction: | |

| VHL E3 Ligase Complex (0.5 mg/mL) | 0.8 µL |

| Total Volume | 30 µL |

Table 3: Negative Control Setups

| Control | Component to Omit | Replacement | Purpose |

| No E1 | E1 Activating Enzyme | Nuclease-Free Water | To show dependency on ubiquitin activation. |

| No E2 | E2 Conjugating Enzyme | Nuclease-Free Water | To show dependency on ubiquitin conjugation. |

| No E3 | VHL E3 Ligase Complex | Nuclease-Free Water | To test for VHL-specific ubiquitination. |

| No ATP | ATP Solution | Nuclease-Free Water | To confirm the reaction is ATP-dependent. |

| No Substrate | SF2/SRSF1 Substrate | Nuclease-Free Water | To check for E3 ligase auto-ubiquitination. |

2. Reaction Incubation:

-

After adding the VHL E3 ligase complex, gently mix the contents of the tube.

-

Incubate the reaction tubes at 37°C for 1 to 2 hours. The optimal incubation time may need to be determined empirically.

3. Stopping the Reaction:

-

Terminate the reaction by adding 10 µL of 4x SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Western Blot Analysis:

-

Load 15-20 µL of each reaction mixture onto a 4-12% gradient or 10% SDS-PAGE gel.

-

Run the gel according to standard procedures to separate the proteins by molecular weight.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-SF2/SRSF1) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Interpretation

Upon analysis of the Western blot, a successful ubiquitination reaction will show the unmodified SF2 protein band at its expected molecular weight in all lanes. In the complete reaction lane, a ladder of higher molecular weight bands appearing above the primary SF2 band indicates the addition of one or more ubiquitin molecules (polyubiquitination). These higher molecular weight species should be absent or significantly reduced in the negative control lanes, confirming that the ubiquitination of SF2 is dependent on the VHL complex and the complete enzymatic cascade. Probing a duplicate blot with an anti-ubiquitin antibody can further confirm that the observed smear or ladder is indeed ubiquitinated protein.

References

- 1. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]

- 3. Ubiquitination Regulates Expression of the Serine/Arginine-rich Splicing Factor 1 (SRSF1) in Normal and Systemic Lupus Erythematosus (SLE) T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The translational landscape of the splicing factor SRSF1 and its role in mitosis | eLife [elifesciences.org]

- 5. Ubiquitination regulates expression of the serine/arginine-rich splicing factor 1 (SRSF1) in normal and systemic lupus erythematosus (SLE) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vhl-SF2 in Cell-Based Degradation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Vhl-SF2, a covalent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in cell-based targeted protein degradation assays. This document outlines the underlying principles, offers detailed experimental protocols, and presents quantitative data for the application of this compound in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a sulfonyl fluoride-based covalent ligand that targets the VHL E3 ligase. Its covalent binding mechanism offers the potential for potent and durable engagement of the VHL complex, making it an attractive component for the design of novel PROTACs. These application notes will guide researchers in the effective use of this compound-based PROTACs in various cell-based assays to quantify target protein degradation.

Signaling Pathway of VHL-Mediated Protein Degradation

The VHL protein is a component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). Under normal cellular conditions (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated on specific proline residues. This modification allows it to be recognized and bound by VHL, leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs containing a VHL ligand like this compound hijack this natural process. By binding to VHL and a specific POI, the PROTAC brings the POI into close proximity with the E3 ligase machinery, resulting in the ubiquitination and degradation of the POI, irrespective of its native cellular function or localization.

Quantitative Data Summary

The efficacy of this compound-based PROTACs can be quantified by determining the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes publicly available data for PROTACs incorporating this compound.

| Target Protein | PROTAC | Cell Line | Assay Type | DC50 (µM) | Dmax (%) |

| BRD4 | BRD-SF2 | LNCaP | HiBiT assay | 17.2 | 60 |

| Androgen Receptor (AR) | AR-VHL-SF2 | LNCaP | HiBiT assay | 0.527 | 54 |

| Androgen Receptor (AR) | AR2-VHL-SF2 | LNCaP | HiBiT assay | 0.212 | 59 |

Experimental Protocols

This section provides detailed protocols for three key cell-based assays to evaluate the performance of this compound-based PROTACs: HiBiT Assay for direct measurement of protein degradation, NanoBRET™ Target Engagement Assay to confirm cellular target binding, and Western Blotting for a traditional, semi-quantitative analysis.

Experimental Workflow for a Cell-Based Degradation Assay

The general workflow for assessing the efficacy of a this compound-based PROTAC involves several key steps, from cell culture to data analysis.

Protocol 1: HiBiT Assay for Quantifying Protein Degradation

The HiBiT assay is a sensitive and quantitative method to measure protein abundance in live cells. It utilizes an 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. This tag complements a larger, inactive fragment of NanoLuc® luciferase (LgBiT) to form a functional enzyme, producing a luminescent signal that is proportional to the target protein level.

Materials:

-

HiBiT knock-in cell line for the protein of interest

-

White, clear-bottom 96-well or 384-well plates

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

This compound-based PROTAC stock solution (in DMSO)

-

Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend HiBiT knock-in cells in fresh culture medium.

-

Seed the cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound-based PROTAC in cell culture medium. A typical final concentration range is 0.001 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the PROTAC dilutions.

-

Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

-

Luminescence Measurement (Lytic Method):

-

Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

-

Prepare the lytic reagent according to the manufacturer's instructions (mix LgBiT protein and lytic substrate in the provided buffer).

-

Add 100 µL of the prepared lytic reagent to each well.

-

Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the normalized luminescence (as a percentage of control) against the logarithm of the PROTAC concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the DC50 and Dmax values.

-

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay measures the binding of a compound to its target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same protein (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This assay is crucial to confirm that the this compound moiety of the PROTAC is engaging the VHL protein within the cellular environment.

Materials:

-

HEK293 cells (or other suitable cell line)

-

VHL-NanoLuc® fusion vector

-

NanoBRET™ VHL Tracer

-

White, non-binding surface 96-well plates

-

Opti-MEM® I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

This compound-based PROTAC stock solution (in DMSO)

-

NanoBRET™ Nano-Glo® Substrate

-

BRET-capable plate reader

Procedure:

-

Cell Transfection and Seeding:

-

Co-transfect HEK293 cells with the VHL-NanoLuc® fusion vector and a carrier DNA using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.

-

After 24 hours, trypsinize the transfected cells and resuspend them in Opti-MEM®.

-

Seed the cells into a white 96-well plate at a density of 20,000 cells per well in 100 µL of Opti-MEM®.

-

-

Tracer and Compound Addition:

-

Prepare the NanoBRET™ VHL Tracer and the this compound-based PROTAC dilutions in Opti-MEM®.

-

To the appropriate wells, add the tracer at the recommended final concentration.

-

Add the serial dilutions of the this compound-based PROTAC. Include a no-compound control.

-

-

Incubation:

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

-

-

Substrate Addition and BRET Measurement:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.

-

Normalize the BRET ratios to the no-compound control.

-